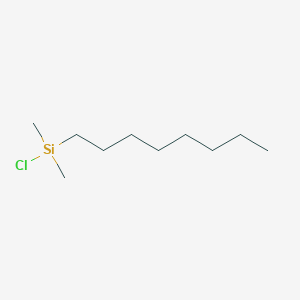

Chloro(dimethyl)octylsilane

Cat. No. B101613

Key on ui cas rn:

18162-84-0

M. Wt: 206.83 g/mol

InChI Key: DBKNGKYVNBJWHL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05709741

Procedure details

123 g (1.1 mol) 1-octene and 100 microliters of a 2% toluene solution of chloroplatinic acid were placed in a 500-mL four-neck flask equipped with a stirrer, thermometer, addition funnel, and condenser and were heated to 70° C. After the temperature had been raised, the heating mantle was removed and 94.5 g (1 mol) dimethylchlorosilane was added dropwise from the addition funnel. Heat generation was observed immediately, and the dropwise addition was carried out gradually so as to avoid having the temperature of the reaction solution exceed 80° C. After the completion of this addition, the reaction was continued for 30 minutes at 80° C. Gas chromatographic analysis of the resulting reaction solution gave 88% octyldimethylchlorosilane. The reaction solution was cooled to room temperature and 200 g toluene was introduced. The addition funnel was then replaced with a Teflon tube and ammonia was bubbled in until the pH of the reaction solution reached 10. The ammonium chloride product was removed by filtration, and the filtrate was then distillatively purified at 160° C./0.5 mmHg to obtain the following disilazane in a purity of 98 weight %. ##STR4##

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:9][SiH:10]([CH3:12])[Cl:11]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH2:1]([Si:10]([CH3:12])([CH3:9])[Cl:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

123 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

94.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](Cl)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, addition funnel, and condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the temperature had been raised

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heating mantle was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat generation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the dropwise addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceed 80° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of this addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Gas chromatographic analysis of the resulting reaction solution

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)[Si](Cl)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 88% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |